Suc-Leu-Leu-Val-Tyr-pNA
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Suc-Leu-Leu-Val-Tyr-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. After the peptide chain is fully assembled, the protecting groups are removed, and the peptide is cleaved from the resin. The final step involves the coupling of the peptide with 4-nitroaniline to form the chromogenic substrate .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure the efficient and consistent production of the compound. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to verify the purity and identity of the final product .
Chemical Reactions Analysis
Types of Reactions
Suc-Leu-Leu-Val-Tyr-pNA primarily undergoes enzymatic cleavage reactions. When exposed to chymotrypsin-like enzymes, the peptide bond between the tyrosine residue and the 4-nitroaniline moiety is hydrolyzed, releasing the chromophore 4-nitroaniline. This reaction is highly specific and is used to measure the activity of chymotrypsin-like enzymes in various biological samples .
Common Reagents and Conditions
The enzymatic cleavage of this compound typically occurs under mild aqueous conditions, often at physiological pH (around 7.4). Common reagents include buffer solutions such as phosphate-buffered saline (PBS) and the enzyme of interest, such as chymotrypsin .
Major Products Formed
The primary product formed from the enzymatic cleavage of this compound is 4-nitroaniline, which exhibits a yellow color and can be quantitatively measured using spectrophotometry. The remaining peptide fragment, Suc-Leu-Leu-Val-Tyr, is also produced but is not typically the focus of the assay .
Scientific Research Applications
Suc-Leu-Leu-Val-Tyr-pNA is widely used in scientific research for its ability to detect and quantify chymotrypsin-like enzymatic activity. Some key applications include:
Mechanism of Action
The mechanism of action of Suc-Leu-Leu-Val-Tyr-pNA involves its cleavage by chymotrypsin-like enzymes. These enzymes recognize the specific peptide sequence and hydrolyze the peptide bond between the tyrosine residue and the 4-nitroaniline moiety. The release of 4-nitroaniline results in a color change that can be measured spectrophotometrically. This mechanism allows for the precise quantification of enzyme activity in various samples .
Comparison with Similar Compounds
Suc-Leu-Leu-Val-Tyr-pNA is unique in its specificity for chymotrypsin-like enzymes. Similar compounds include:
Suc-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin: A fluorogenic substrate used for similar enzymatic assays but with fluorescence detection.
Suc-Ala-Ala-Pro-Phe-pNA: Another chromogenic substrate used to detect chymotrypsin activity but with a different peptide sequence.
Suc-Leu-Leu-Val-Tyr-AMC: A substrate that releases a fluorescent product upon enzymatic cleavage, used in similar applications.
These compounds share similar applications but differ in their detection methods (chromogenic vs. fluorogenic) and peptide sequences, which can affect their specificity and sensitivity in various assays .
Properties
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-(4-hydroxyphenyl)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H50N6O10/c1-20(2)17-27(38-30(44)15-16-31(45)46)34(48)39-28(18-21(3)4)35(49)41-32(22(5)6)36(50)40-29(19-23-7-13-26(43)14-8-23)33(47)37-24-9-11-25(12-10-24)42(51)52/h7-14,20-22,27-29,32,43H,15-19H2,1-6H3,(H,37,47)(H,38,44)(H,39,48)(H,40,50)(H,41,49)(H,45,46)/t27-,28-,29-,32-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHCORVRTOOZOG-HHIOAARCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50N6O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
726.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.